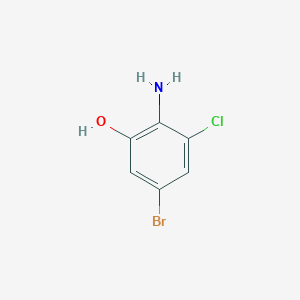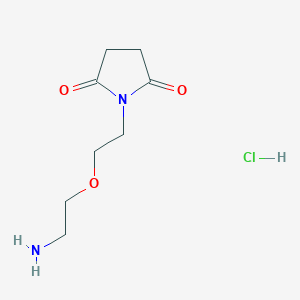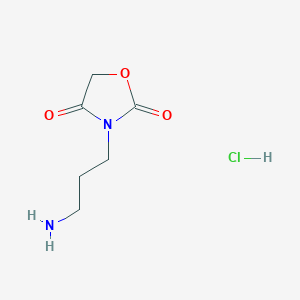
2-Amino-5-bromo-3-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromo-3-chlorophenol is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
Palladium-Catalyzed Amination : 2-Amino-5-bromo-3-chlorophenol can be involved in palladium-catalyzed amination reactions, as shown in the synthesis of 5-amino-2-chloropyridine products (Ji, Li, & Bunnelle, 2003).
Suzuki Cross-Coupling Reaction : It can also serve as a substrate in Suzuki cross-coupling reactions to produce various derivatives, providing insights into their electronic properties and potential applications in non-linear optics (Nazeer et al., 2020).
Spectroscopy and Analysis
- Spectrophotometric Detection : In spectroscopy, this compound has been used in the sensitive and selective spectrophotometric detection of chlorophenols, demonstrating its utility in environmental monitoring and analysis (Mukdasai et al., 2016).
Material Science and Engineering
Molecular Structure Analysis : The molecular structure and electronic properties of related compounds have been studied for potential applications in material science, such as in the development of new chemical entities (Kerru et al., 2019).
Corrosion Inhibition : Derivatives of this compound have been examined for their potential in corrosion inhibition of metals, which is crucial in material preservation and engineering (Kaya et al., 2016).
Pharmaceutical Applications
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of antimicrobial agents, indicating its significance in pharmaceutical research (Akinboye et al., 2008).
Anti-Inflammatory and Analgesic Activities : Related compounds have shown significant anti-inflammatory and analgesic activities in studies, suggesting potential therapeutic applications (Attimarad & Bagavant, 1999).
Mecanismo De Acción
- 2-Amino-5-bromo-3-chlorophenol may act through several mechanisms:
- Electrophilic aromatic substitution : The bromine and chlorine atoms can undergo electrophilic substitution reactions at the benzylic position . This could lead to the formation of reactive intermediates that interact with cellular components.
Mode of Action
Propiedades
IUPAC Name |
2-amino-5-bromo-3-chlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZMYFOCTYYGCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426320-93-5 |
Source


|
| Record name | 2-amino-5-bromo-3-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)

![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)







